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Compound of Interest

Compound Name: Albuvirtide

Cat. No.: B10815435 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial design and key

experimental protocols for studies involving Albuvirtide, a long-acting HIV-1 fusion inhibitor.

Mechanism of Action
Albuvirtide is a synthetic peptide derived from the HIV-1 envelope glycoprotein gp41.[1][2] It

functions as a fusion inhibitor by binding to the HR1 domain of gp41, which prevents the

conformational changes necessary for the fusion of the viral and cellular membranes.[1] This

action blocks the entry of HIV-1 into CD4+ T cells.[1] A key feature of Albuvirtide is its

conjugation with human serum albumin, which significantly extends its half-life in the

bloodstream, allowing for less frequent dosing.[1]
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Caption: Mechanism of Albuvirtide as an HIV-1 Fusion Inhibitor.

Clinical Trial Design: An Overview
Albuvirtide has undergone Phase I, II, and III clinical trials to evaluate its safety,

pharmacokinetics, and efficacy. A pivotal study is the TALENT trial, a Phase 3, randomized,

controlled, open-label, non-inferiority study conducted in China.[3][4]

Phase 1 and 2 Studies
Phase 1 trials focused on safety and pharmacokinetics, establishing a half-life of 10-13 days,

which supports once-weekly dosing.[5][6] Phase 2 studies provided initial evidence of the

antiviral activity and safety of Albuvirtide in combination with lopinavir/ritonavir.[7] In a Phase 2

study, treatment-naive patients receiving 160 mg or 320 mg of Albuvirtide weekly with

lopinavir/ritonavir showed significant reductions in HIV-1 RNA levels.[4][6]

Phase 3 TALENT Study Design

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b10815435?utm_src=pdf-body-img
https://www.benchchem.com/product/b10815435?utm_src=pdf-body
https://www.benchchem.com/product/b10815435?utm_src=pdf-body
https://www.prnewswire.com/news-releases/frontier-biotechs-long-acting-hiv-1-fusion-inhibitor-albuvirtide-meets-48-week-primary-objective-interim-results-of-a-phase-3-trial-300279903.html
https://en.frontierbiotech.com/info.html
https://clinicalinfo.hiv.gov/en/drugs/albuvirtide/health-professional
https://www.bioworld.com/articles/629357-frontier-biotechnologies-presents-early-clinical-data-for-albuvirtide?v=preview
https://www.benchchem.com/product/b10815435?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7752691/
https://www.benchchem.com/product/b10815435?utm_src=pdf-body
https://en.frontierbiotech.com/info.html
https://www.bioworld.com/articles/629357-frontier-biotechnologies-presents-early-clinical-data-for-albuvirtide?v=preview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10815435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The TALENT study enrolled treatment-experienced adults with HIV-1 who had failed first-line

antiretroviral therapy.[3][4] Participants were randomized to receive either Albuvirtide plus

lopinavir/ritonavir or a standard second-line regimen of two nucleoside/nucleotide reverse

transcriptase inhibitors (NRTIs) plus lopinavir/ritonavir.[3][4] The primary endpoint was the

proportion of patients with an HIV-1 RNA level below 50 copies/mL at 48 weeks.[3][4]
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Arm A: Albuvirtide + Lopinavir/Ritonavir Arm B: 2 NRTIs + Lopinavir/Ritonavir
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Caption: Workflow of the Phase 3 TALENT Clinical Trial.

Data Presentation
The following tables summarize the quantitative data from Albuvirtide clinical trials.

Table 1: Pharmacokinetic Parameters of Albuvirtide
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Parameter Value Reference

Half-life (T½) 10-13 days [5][6]

Cmax (320 mg single dose) 61.9 ± 5.6 mg/L [4]

AUC0-∞ (320 mg single dose) 3012.6 ± 373.0 mg·h/L [4]

Cmax (320 mg multiple doses) 57.0 ± 7.9 mg/L [4]

Ctrough (320 mg multiple

doses)
6.9 mg/L [4]

| AUC0-∞ (320 mg multiple doses) | 4946.3 ± 407.1 mg·h/L |[4] |

Table 2: Efficacy Results from the Phase 3 TALENT Study (48 Weeks)

Endpoint Albuvirtide + LPV/r 2 NRTIs + LPV/r Reference

Patients with HIV-1
RNA < 50
copies/mL

80.4% 66.0% [3][4]

Patients with HIV-1

RNA < 400 copies/mL

Not explicitly stated,

but superiority was

shown in per-protocol

analysis for this

endpoint.

Not explicitly stated [7]

Mean change in CD4+

T-cell count from

baseline

Data not available in a

comparable format.

Data not available in a

comparable format.

| Virologic Failure (HIV RNA ≥ 400 copies/mL) | 6% | 8% |[5] |

Table 3: Safety Profile from the Phase 3 TALENT Study
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Adverse Event Albuvirtide + LPV/r 2 NRTIs + LPV/r Reference

Any Grade 3-4
Adverse Event

Similar frequency
in both groups

Similar frequency
in both groups

[3][4]

Most Common AEs

Diarrhea, upper

respiratory tract

infections, increased

triglycerides

Diarrhea, upper

respiratory tract

infections, increased

triglycerides

[3][4]

Drug-related Serious

AEs
None reported

Not specified, but two

participants

discontinued due to

AEs.

[5]

| Injection Site Reactions | None reported | N/A |[5] |

Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of

clinical trial data.

Protocol 1: Quantification of HIV-1 RNA (Viral Load)
Objective: To quantify the number of HIV-1 RNA copies in patient plasma.

Method: COBAS AmpliPrep/COBAS TaqMan HIV-1 Test, v2.0 (Roche Molecular Diagnostics)

Principle: This is a real-time polymerase chain reaction (RT-PCR) assay that automates sample

preparation, reverse transcription, and PCR amplification to quantify HIV-1 RNA.[8][9]

Procedure:

Specimen Collection and Processing:

Collect whole blood in EDTA tubes.

Centrifuge to separate plasma within 6 hours of collection.
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Store plasma frozen at -70°C until analysis.[10][11]

Automated RNA Extraction (COBAS AmpliPrep):

Thaw plasma samples at room temperature.

Load plasma samples onto the COBAS AmpliPrep instrument.

The instrument performs automated lysis of viral particles, nucleic acid binding to

magnetic glass particles, washing, and elution of the purified RNA.[8][9]

Real-time RT-PCR (COBAS TaqMan):

The purified RNA is automatically transferred to the COBAS TaqMan analyzer.

Reverse transcription of HIV-1 RNA to cDNA is performed.

The cDNA is amplified by PCR using specific primers and probes for conserved regions of

the HIV-1 genome.

The accumulation of PCR product is monitored in real-time by detecting the fluorescence

of a cleaved dual-labeled probe.[8][9]

Quantification:

The viral load is calculated by comparing the amplification signal of the patient sample to a

standard curve generated from known concentrations of an internal RNA standard.

Results are reported as copies of HIV-1 RNA per milliliter of plasma (copies/mL).

Protocol 2: CD4+ T-Cell Count
Objective: To determine the absolute number of CD4+ T-lymphocytes in whole blood.

Method: Flow Cytometry using BD FACSCalibur or BD FACSCount system.

Principle: This method uses fluorescently labeled monoclonal antibodies to identify and

enumerate lymphocyte subsets based on their cell surface antigens.
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Procedure:

Specimen Collection:

Collect whole blood in EDTA tubes.

Staining:

Pipette 50 µL of whole blood into a tube.

Add a cocktail of fluorescently labeled antibodies (e.g., CD3-FITC, CD4-PE, CD45-

PerCP).

Vortex gently and incubate for 15-30 minutes at room temperature in the dark.[12]

Lysis:

Add a lysing solution (e.g., BD FACS Lysing Solution) to lyse red blood cells.

Incubate for 10-15 minutes at room temperature in the dark.[12]

Flow Cytometric Analysis:

Acquire the sample on the flow cytometer.

Identify the lymphocyte population based on their forward and side scatter properties and

CD45 expression.

Within the lymphocyte gate, identify and enumerate the CD3+CD4+ T-cell population.[12]

Absolute Count Calculation:

For single-platform systems (like BD FACSCount), a known number of fluorescent beads

in the reagent tube allows for the direct calculation of the absolute cell count per microliter

of blood.[13]

For dual-platform systems, the percentage of CD4+ T-cells obtained from the flow

cytometer is multiplied by the total lymphocyte count from a hematology analyzer.
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Protocol 3: HIV-1 Drug Resistance Testing
Objective: To identify genetic mutations in the HIV-1 genome that confer resistance to

antiretroviral drugs.

Method: Genotypic and Phenotypic Assays

A. Genotypic Resistance Assay (Sequencing of gp41)

Principle: This assay involves sequencing the gp41 region of the HIV-1 env gene to detect

mutations known to be associated with resistance to fusion inhibitors.[14]

Procedure:

RNA Extraction:

Extract HIV-1 RNA from patient plasma as described in Protocol 1.

Reverse Transcription and PCR:

Synthesize cDNA from the viral RNA.

Amplify the gp41 coding region using specific primers.

DNA Sequencing:

Sequence the amplified PCR product.

Data Analysis:

Compare the patient's gp41 sequence to a wild-type reference sequence.

Identify mutations at positions known to be associated with fusion inhibitor resistance

(e.g., in the HR1 domain).[2][15]

B. Phenotypic Resistance Assay (e.g., PhenoSense)

Principle: This assay measures the ability of a patient's virus to replicate in the presence of

different concentrations of an antiretroviral drug.[10][11]
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Procedure:

Generation of Recombinant Virus:

Amplify the patient's viral RNA from plasma.

Insert the amplified genetic material into a viral vector that lacks the corresponding region.

This creates a recombinant virus containing the patient's viral genes of interest.[16]

Drug Susceptibility Testing:

Culture host cells and infect them with the recombinant virus in the presence of serial

dilutions of Albuvirtide.

Measurement of Viral Replication:

Quantify viral replication at each drug concentration. This is often done using a reporter

gene (e.g., luciferase) incorporated into the viral vector.[16]

Data Analysis:

Calculate the drug concentration that inhibits viral replication by 50% (IC50).

Compare the IC50 of the patient's virus to the IC50 of a wild-type reference virus to

determine the fold-change in susceptibility.[17]
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Caption: Workflow for HIV-1 Drug Resistance Testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10815435?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10815435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

